molecular formula C7H13NO B12791486 (Pentyloxy)acetonitrile CAS No. 6334-50-5

(Pentyloxy)acetonitrile

Cat. No.: B12791486
CAS No.: 6334-50-5
M. Wt: 127.18 g/mol
InChI Key: FFXKVEYEQRXCTL-UHFFFAOYSA-N
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Description

(Pentyloxy)acetonitrile (C₇H₁₃NO) is an alkoxy-substituted acetonitrile derivative characterized by a pentyloxy group (-O-C₅H₁₁) attached to the nitrile-bearing carbon.

Properties

CAS No.

6334-50-5

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-pentoxyacetonitrile

InChI

InChI=1S/C7H13NO/c1-2-3-4-6-9-7-5-8/h2-4,6-7H2,1H3

InChI Key

FFXKVEYEQRXCTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (Pentyloxy)acetonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of pentyloxy halides with acetonitrile in the presence of a base. The reaction typically proceeds as follows: [ \text{C5H11O-X} + \text{CH3CN} \rightarrow \text{C5H11O-CH2CN} + \text{HX} ] where X is a halide (e.g., Cl, Br, I).

Industrial Production Methods: Industrial production of (Pentyloxy)acetonitrile may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (Pentyloxy)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pentyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products:

    Oxidation: Pentyloxyacetic acid or pentyloxyacetamide.

    Reduction: Pentyloxyethylamine.

    Substitution: Various substituted acetonitriles depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(Pentyloxy)acetonitrile is utilized as a solvent and reagent in organic synthesis. Its ability to dissolve a wide range of organic compounds makes it an ideal medium for several chemical reactions.

  • Reactions : It is particularly effective in nucleophilic substitution reactions due to the presence of the pentyloxy group, which can stabilize intermediates.
  • Example : In a study focusing on the synthesis of alkoxy-substituted compounds, (pentyloxy)acetonitrile was employed as a solvent, demonstrating its effectiveness in facilitating reactions with high yields .

Material Science

The compound has been investigated for its potential applications in the field of materials science, particularly in the development of organic electronic devices.

  • Conductive Polymers : Research has shown that incorporating (pentyloxy)acetonitrile into polymer matrices can enhance electrical conductivity. This property is crucial for applications in organic photovoltaics and field-effect transistors .
  • Thermoelectric Devices : The compound's unique properties also make it a candidate for use in organic thermoelectric devices, which convert waste heat into electrical energy .

Medicinal Chemistry

(Pentyloxy)acetonitrile has shown promise in medicinal chemistry, particularly in drug development.

  • Pharmacological Studies : The compound has been explored for its potential as a precursor or intermediate in the synthesis of pharmaceutical agents. Its ability to modify biological activity through structural changes allows for the development of new drugs targeting various diseases .
  • Case Study : In a recent study on acetylcholinesterase inhibitors, derivatives of (pentyloxy)acetonitrile were synthesized and evaluated for their efficacy against Alzheimer's disease, highlighting its potential role in neuropharmacology .

Analytical Chemistry

The compound is also used in analytical chemistry as a solvent for high-performance liquid chromatography (HPLC).

  • Method Development : It serves as a mobile phase component due to its favorable properties, allowing for enhanced separation and detection of analytes .
  • Validation Studies : Various studies have validated the use of (pentyloxy)acetonitrile in HPLC methods, confirming its reliability and effectiveness for quantitative analysis .

Mechanism of Action

The mechanism of action of (Pentyloxy)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield desired products. The pentyloxy group can influence the compound’s solubility and reactivity, making it suitable for specific applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Alkoxy-Substituted Acetonitriles
  • Methoxyacetonitrile (C₃H₅NO): Features a methoxy group (-OCH₃) instead of pentyloxy. Its synthesis involves reacting chloromethyl ether with potassium cyanide, yielding a smaller, more polar molecule .
  • 3-Chloropropoxyacetonitrile (C₅H₈ClNO): Substitution with a chlorinated alkoxy group enhances antiproliferative activity in MVECs compared to pentyloxy derivatives, likely due to increased electrophilicity .
Aryloxy-Substituted Acetonitriles
  • (2-Benzoylphenoxy)acetonitrile (C₁₅H₁₁NO₂): Incorporates a benzoylphenoxy group, increasing molecular weight (237.25 g/mol) and aromaticity, which may enhance UV stability or π-π interactions .
  • p-Methoxy phenylacetonitrile (C₉H₉NO): A methoxy-substituted aryl derivative with a molar mass of 147.17 g/mol. Its electron-donating methoxy group alters reactivity in electrophilic substitutions .
Propargyl-Substituted Acetonitriles
  • 2-((3-Phenylprop-2-yn-1-yl)oxy)acetonitrile (C₁₁H₉NO): The propargyl group introduces sp-hybridized carbons, enabling click chemistry applications. Synthesized via alkynylation using PhEBX and K₂CO₃ .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
(Pentyloxy)acetonitrile C₇H₁₃NO ~141.17 (estimated) Likely hydrophobic due to long alkoxy chain; stability under standard storage
Methoxyacetonitrile C₃H₅NO 85.08 Higher polarity; synthesized via SN2 mechanisms
(2-Benzoylphenoxy)acetonitrile C₁₅H₁₁NO₂ 237.25 Aromaticity may increase melting point
p-Methoxy phenylacetonitrile C₉H₉NO 147.17 Enhanced resonance stabilization

Biological Activity

(Pentyloxy)acetonitrile, a compound with potential applications in medicinal chemistry and biological research, has garnered attention for its interactions with biomolecules and possible therapeutic effects. This article explores the biological activity of (pentyloxy)acetonitrile, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

(Pentyloxy)acetonitrile is characterized by the presence of a pentyloxy group attached to an acetonitrile moiety. The chemical structure can be represented as follows:

  • Chemical Formula : C8_{8}H13_{13}N
  • Molecular Weight : 139.19 g/mol

This structure allows for various interactions with biological targets, potentially influencing enzyme activity and cellular signaling pathways.

The biological activity of (pentyloxy)acetonitrile is primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:

  • Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes such as signal transduction and gene expression regulation.
  • Receptor Interaction : It may bind to receptors, altering their activity and influencing physiological responses.

Pharmacological Profile

Research indicates that (pentyloxy)acetonitrile exhibits various pharmacological activities:

  • Antimicrobial Activity : Some derivatives of pentyloxy compounds have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies on similar compounds have demonstrated significant antibacterial effects, suggesting potential for (pentyloxy)acetonitrile in this area .
CompoundActivity TypeTarget OrganismIC50 (µM)
3-Pentyloxy-1-hydroxyxanthoneAntibacterialStaphylococcus aureus15
3-Pentyloxy-1-hydroxyxanthoneAntibacterialEscherichia coli20
  • Neuroprotective Effects : Related compounds have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. The ability to modulate neurotransmitter levels suggests that (pentyloxy)acetonitrile may enhance cognitive function by inhibiting acetylcholinesterase, similar to other compounds in its class .

Case Studies

Several studies have explored the biological activity of pentyloxy compounds, providing insights into the potential applications of (pentyloxy)acetonitrile:

  • Antibacterial Screening : A study synthesized various pentyloxy derivatives and evaluated their antibacterial activity. Compounds showed significant inhibition against common pathogens, indicating that modifications to the pentyloxy structure could enhance efficacy .
  • Neuropharmacology : Research on related compounds demonstrated their ability to inhibit cholinesterases effectively. This suggests that (pentyloxy)acetonitrile may have similar neuroprotective effects, warranting further investigation into its potential as a treatment for Alzheimer's disease .
  • Cancer Research : Investigations into organometallic derivatives of related compounds revealed limited cancer cell growth inhibition. This highlights the need for further exploration into how (pentyloxy)acetonitrile might interact with cancerous cells or influence tumor growth .

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